2,6-Octadiene, 2,4-dimethyl- 2,6-Octadiene, 2,4-dimethyl-
Brand Name: Vulcanchem
CAS No.: 63843-03-8
VCID: VC19402249
InChI: InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3
SMILES:
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

2,6-Octadiene, 2,4-dimethyl-

CAS No.: 63843-03-8

Cat. No.: VC19402249

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

2,6-Octadiene, 2,4-dimethyl- - 63843-03-8

Specification

CAS No. 63843-03-8
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name 2,4-dimethylocta-2,6-diene
Standard InChI InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3
Standard InChI Key TXULYAYLIDLYMO-UHFFFAOYSA-N
Canonical SMILES CC=CCC(C)C=C(C)C

Introduction

Structural Characteristics

Molecular Architecture

The IUPAC name 2,4-dimethylocta-2,6-diene specifies an eight-carbon chain with double bonds at positions 2–3 and 6–7 and methyl groups at carbons 2 and 4. The SMILES notation CC=CCC(C)C=C(C)C clarifies the connectivity:

  • C1–C2: A double bond between carbons 2 and 3 (CH₂=C(CH₃)).

  • C4: A methyl branch (CH(CH₃)).

  • C6–C7: A second double bond (C=C) with a terminal methyl group at C8 .

The conjugated diene system allows for resonance stabilization, influencing reactivity in cycloadditions and polymerization.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
Double Bond Positions2–3 and 6–7
Methyl SubstituentsC2 and C4

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed dehydration of tertiary alcohols, such as 2,4-dimethyl-2,6-octanediol, using sulfuric or phosphoric acid. The reaction proceeds via carbocation intermediates, with temperature control (80–120°C) critical to minimizing byproducts like 3,3,6-trimethyl-1,5-heptadiene.

Industrial Methods

Large-scale production employs fluidized-bed reactors with zeolite catalysts (e.g., ZSM-5) to enhance selectivity and yield (>85%). Continuous distillation isolates the product from isomers and oligomers .

Physical Properties

Thermodynamic Parameters

  • Density: 0.766 g/cm³ at 25°C .

  • Boiling Point: 167.1°C at 760 mmHg .

  • Vapor Pressure: 2.28 mmHg at 25°C .

  • Flash Point: 43.9°C (closed cup) .

The low density and moderate boiling point reflect its nonpolar hydrocarbon nature, while the flash point classifies it as a flammable liquid .

Table 2: Comparative Physical Properties of Dienes

CompoundBoiling Point (°C)Density (g/cm³)Flash Point (°C)
2,4-Dimethylocta-2,6-diene167.10.76643.9
2,7-Dimethylocta-2,6-diene229–2300.879216
Myrcene1670.79446

Chemical Reactivity

Addition Reactions

The conjugated diene undergoes electrophilic additions (e.g., bromination) at both double bonds. For example, bromine adds to C2–C3 and C6–C7, yielding 2,3,6,7-tetrabromo-2,4-dimethyloctane.

Polymerization

Radical-initiated polymerization produces poly(2,4-dimethyloctadiene), a thermoplastic with applications in adhesives. The reaction requires azobisisobutyronitrile (AIBN) at 60–80°C.

Oxidation and Reduction

  • Oxidation: Ozonolysis cleaves the double bonds, generating two equivalents of acetone and a C₄ diketone.

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd) saturates the diene to 2,4-dimethyloctane, a diesel fuel additive .

Applications

Organic Synthesis

The compound serves as a precursor for terpene analogs and chiral ligands. For example, hydroboration with BH₃ yields borolanes used in asymmetric catalysis.

Polymer Industry

Its polymerization produces elastomers with high thermal stability, utilized in sealants and coatings.

Fragrance Chemistry

Derivatives like 2,6-dimethyl-3,7-octadiene-2,6-diol contribute to floral scents in perfumery .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Peaks at δ 1.60 (s, CH₃), 2.00–2.07 (m, CH₂), 5.08–5.34 (m, =CH) .

  • GC-MS: Base peak at m/z 83 (C₆H₁₁⁺), indicative of methyl-substituted fragments .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves isomers with ≥98% purity .

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